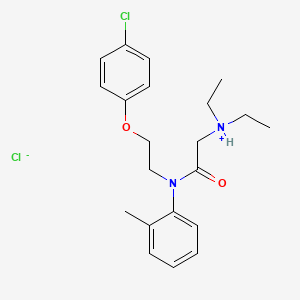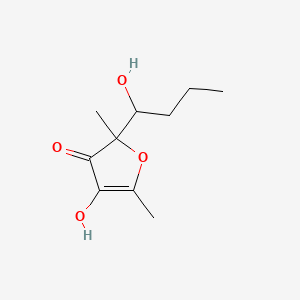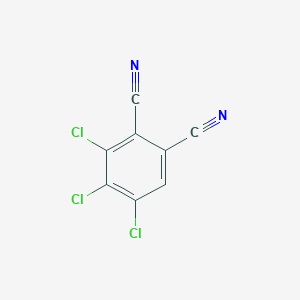
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride is a chemical compound with a complex structure that includes both an indane and a phenylethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of 1-(2,3-dihydro-1H-inden-5-yl)-2-nitroethane, followed by reductive amination with phenylacetaldehyde. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step, and sodium triacetoxyborohydride for the reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-2-yl)hydrazine hydrochloride
- 1-(2,3-Dihydro-1H-indol-5-yl)ethanone
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
Uniqueness
1-(2,3-Dihydro-1H-inden-5-YL)-2-phenylethanamine hydrochloride stands out due to its unique combination of an indane and a phenylethanamine moiety. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
6267-55-6 |
|---|---|
分子式 |
C17H20ClN |
分子量 |
273.8 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-5-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-17(11-13-5-2-1-3-6-13)16-10-9-14-7-4-8-15(14)12-16;/h1-3,5-6,9-10,12,17H,4,7-8,11,18H2;1H |
InChIキー |
YKOAFZSKINWOMA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)C(CC3=CC=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


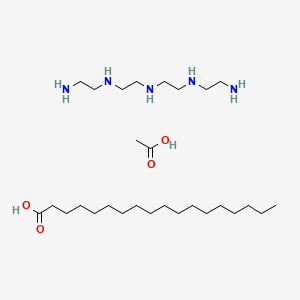

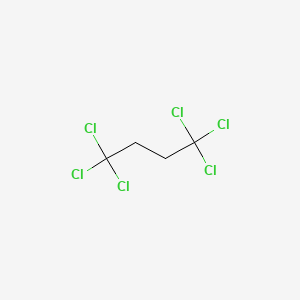
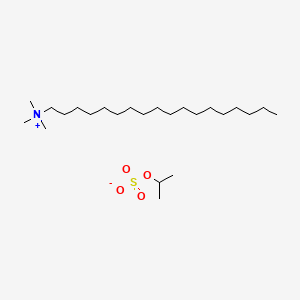
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)




![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)

